molecular formula C12H13NO3 B5780610 N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide

N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide

货号 B5780610
分子量: 219.24 g/mol
InChI 键: SVESEMFYBGISTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. BDA-410 has been shown to have promising anti-tumor activity in preclinical studies, and is currently undergoing further investigation for its potential clinical use.

作用机制

The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. The compound has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to reduce the expression of several key proteins that are involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.

实验室实验的优点和局限性

One of the advantages of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its potent anti-tumor activity, which has been demonstrated in several preclinical studies. The compound has also been shown to enhance the efficacy of other anti-cancer agents, which may have clinical implications for combination therapy. However, one limitation of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the study of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. One area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide in humans.

合成方法

The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with methyl acrylate to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-aminoacetophenone to form the final product, N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been reported in several publications, and the compound is commercially available for research purposes.

科学研究应用

N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has potent anti-tumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.

属性

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVESEMFYBGISTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-oxo-3H-2-benzofuran-5-yl)butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。